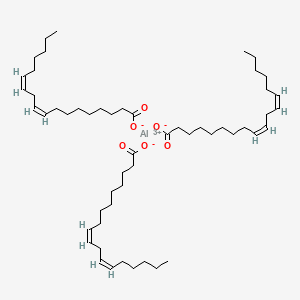![molecular formula C24H28N2O2S B13764054 Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- CAS No. 49630-05-9](/img/structure/B13764054.png)
Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is also known by several other names, including 4,4’-Methylenebis[N,N-dimethylaniline] and Michler’s base . This compound is characterized by its aromatic structure and the presence of dimethylamino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] typically involves the reaction of dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two aromatic rings . The general reaction can be represented as follows:
[ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the dimethylamino groups act as activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated compounds, and reduced amines .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] involves its interaction with various molecular targets. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the aromatic rings facilitate π-π interactions with other aromatic compounds, influencing its binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: This compound contains a cyclohexylidene bridge instead of a methylene bridge, leading to different chemical properties.
Benzenamine, 4,4’-[(4-hexylphenyl)methylene]bis[N,N-dimethyl-]: This compound has a hexyl group instead of a methyl group, affecting its solubility and reactivity.
Uniqueness
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is unique due to its specific substitution pattern and the presence of dimethylamino groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
49630-05-9 |
|---|---|
Molekularformel |
C24H28N2O2S |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)sulfonylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O2S/c1-18-6-16-23(17-7-18)29(27,28)24(19-8-12-21(13-9-19)25(2)3)20-10-14-22(15-11-20)26(4)5/h6-17,24H,1-5H3 |
InChI-Schlüssel |
NXSOUJMPYKVUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


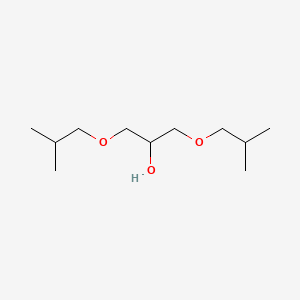

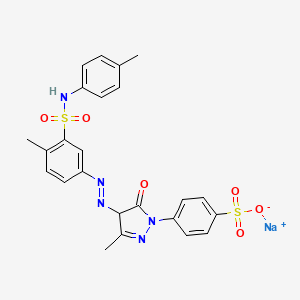



![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
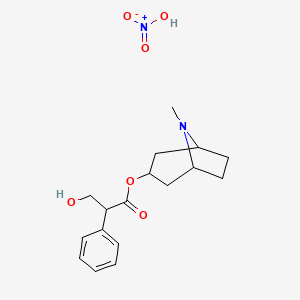
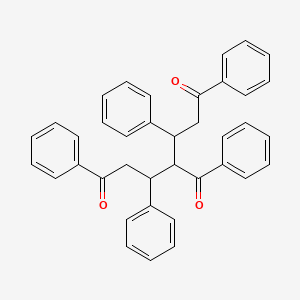
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
